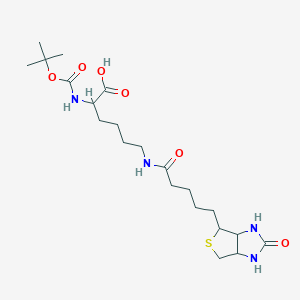
Boc-Lys(biotinyl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Lys(biotinyl)-OH, also known as Nα-(tert-Butoxycarbonyl)-Nε-(biotinyl)-L-lysine, is a biotinylated derivative of lysine. This compound is widely used in biochemical research, particularly in the study of protein interactions and modifications. The biotin moiety allows for easy detection and purification of biotinylated proteins, while the lysine residue can be incorporated into peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(biotinyl)-OH typically involves the protection of the lysine amino group with a tert-butoxycarbonyl (Boc) group, followed by the biotinylation of the lysine side chain. The general synthetic route is as follows:
Protection of Lysine: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect the amino group.
Biotinylation: The protected lysine is then reacted with biotin-N-hydroxysuccinimide ester (biotin-NHS) in the presence of a base to attach the biotin moiety to the lysine side chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection: Using industrial reactors, lysine is protected with Boc2O.
Biotinylation: The protected lysine is then biotinylated using biotin-NHS in large-scale reactors.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Lys(biotinyl)-OH can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Biotinylation: The biotin moiety can be further modified or used in biotin-avidin interactions.
Peptide Coupling: The lysine residue can be incorporated into peptides using standard peptide coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Biotinylation: Biotin-NHS and a base such as triethylamine are used for biotinylation.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling.
Major Products Formed
Deprotected Lysine: Removal of the Boc group yields free lysine with a biotinylated side chain.
Biotinylated Peptides: Incorporation into peptides results in biotinylated peptides.
Aplicaciones Científicas De Investigación
Boc-Lys(biotinyl)-OH has numerous applications in scientific research:
Protein Interaction Studies: The biotin moiety allows for easy detection and purification of biotinylated proteins, facilitating the study of protein-protein interactions.
Enzyme Assays: Used as a substrate in enzyme assays to study enzyme activity and specificity.
Drug Delivery: Biotinylated compounds can be used in targeted drug delivery systems.
Diagnostics: Utilized in diagnostic assays for the detection of biotinylated molecules.
Mecanismo De Acción
The mechanism of action of Boc-Lys(biotinyl)-OH involves the biotin-avidin interaction. Biotin has a high affinity for avidin and streptavidin, allowing for strong and specific binding. This interaction is used in various biochemical assays to detect and purify biotinylated molecules. The lysine residue can also participate in peptide bonding, allowing for incorporation into proteins and peptides.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Lys(Ac)-AMC: A biotinylated lysine derivative used in histone deacetylase assays.
Boc-Lys(Boc)-ONp: Another biotinylated lysine derivative used in biochemical research.
Uniqueness
Boc-Lys(biotinyl)-OH is unique due to its combination of a biotin moiety and a protected lysine residue, allowing for versatile applications in protein modification and detection. Its high affinity for avidin and streptavidin makes it particularly useful in biochemical assays and diagnostic applications.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNFOCBPUXJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

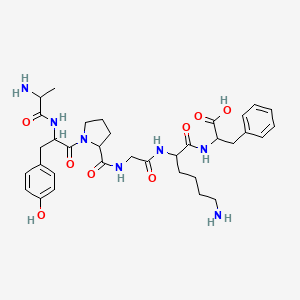



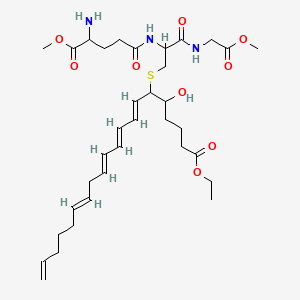
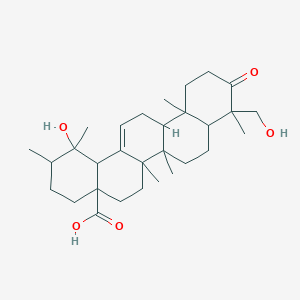

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)
![5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12317806.png)


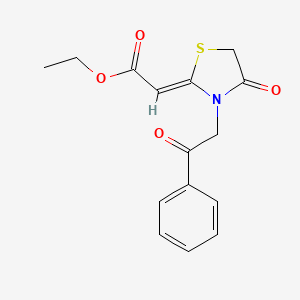
![tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12317847.png)
